molecular formula C14H23NO4 B8236458 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

Cat. No.: B8236458
M. Wt: 269.34 g/mol
InChI Key: VRJSPHBNIYAYAY-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is a chiral, Boc-protected non-proteinogenic amino acid of high value in medicinal chemistry and drug discovery research. This compound features a unique dicyclopropyl side chain, a structure that is of significant interest in the design of conformationally restricted molecules . The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, facilitating its use in solid-phase peptide synthesis (SPPS) and other multi-step synthetic sequences . Researchers utilize this amino acid derivative as a critical building block for the synthesis of complex peptides and peptidomimetics. Its incorporation into peptide chains can enhance metabolic stability and modulate the bioactive conformation, making it particularly valuable for developing probes and candidates in pharmaceutical research . The compound is offered with high purity (typically ≥98%) and is consistently available from global stock to support ongoing research efforts . CAS Number: 2548967-22-0 (S-enantiomer) Molecular Formula: C 14 H 23 NO 4 Molecular Weight: 269.34 g/mol Storage: Store at room temperature . Hazard Information: This compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information . Notice: This product is designed for scientific research and further manufacturing applications only. It is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJSPHBNIYAYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropyl Group Installation

Approach 1: Alkylation with Cyclopropyl Halides
Cyclopropyl groups can be introduced via nucleophilic substitution or organometallic coupling:

  • Substrate : A dihalide (e.g., 3,3-dibromopropanoic acid) reacts with cyclopropyl magnesium bromide (Grignard reagent) to form 3,3-dicyclopropylpropanoic acid.

  • Conditions : Dry THF, −78°C to room temperature, followed by acid quench.

Approach 2: Simmons-Smith Cyclopropanation
Cyclopropane rings may form via zinc-mediated carbene transfer:

  • Substrate : A diene (e.g., 3,3-diallylpropanoic acid) reacts with a Simmons-Smith reagent (Zn/CH₂I₂).

  • Yield : Typically moderate (40–60%).

Boc Protection

The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride):

  • Reagents : Boc anhydride, triethylamine (TEA), dichloromethane (DCM), 0–10°C.

  • Mechanism : Carbamate formation via nucleophilic attack of the amine on the electrophilic carbonyl.

  • Purification : Extractive workup, silica gel chromatography.

Carboxylic Acid Preservation

The carboxylic acid group is retained through:

  • Avoiding Decarboxylation : Neutral or mildly acidic conditions during cyclopropanation.

  • Post-Synthesis Protection/Deprotection : Optional esterification (e.g., methyl or ethyl ester) for stability, followed by hydrolysis.

Hypothetical Synthesis Protocol

Step Description Reagents/Conditions Yield Key References
1Synthesis of 3,3-dicyclopropylpropanoic acidCyclopropyl MgBr, THF, −78°C → RT50–70%
2Amine IntroductionNH₃, H₂/Pd-C, ethanol60–80%
3Boc ProtectionBoc anhydride, TEA, DCM, 0°C85–95%
4PurificationHexane crystallization, 5–10°C90%

Critical Challenges and Solutions

Regioselectivity in Cyclopropanation

Issue : Controlling the position of cyclopropyl groups on the central carbon.
Solution : Use symmetrical dihalides (e.g., 3,3-dibromopropanoic acid) to ensure equivalent substitution.

Boc Group Stability

Issue : Boc deprotection under acidic conditions during cyclopropanation.
Solution : Perform Boc protection after cyclopropanation and carboxylic acid stabilization.

Stereochemical Purity

Comparative Analysis of Reagents and Conditions

Parameter Optimal Range Rationale References
Solvent THF, DCMLow polarity for organometallic reactivity; inert to Boc protection
Temperature −78°C to 10°CPrevents side reactions (e.g., cyclopropane ring opening)
Catalysts KI, NaIFacilitate nucleophilic substitution in cyclopropanation

Industrial and Academic Applications

This compound serves as a precursor in:

  • Peptide Synthesis : Boc-protected amines enable controlled peptide elongation.

  • Drug Discovery : Cyclopropyl groups enhance hydrophobic interactions in target binding .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The Boc-protected amino acid family includes derivatives with varying substituents at the β-carbon. Key analogs are compared below:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid Two cyclopropyl groups at C3 C₁₄H₂₃NO₄* ~277.3 2272861-72-8 Anticancer inhibitor precursor
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid One cyclopropyl group at C3 C₁₁H₁₉NO₄ 229.27 89483-08-9 Chiral building block in drug synthesis
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl group at C2 C₉H₁₇NO₄ 203.24 16948-10-0 Intermediate for peptidomimetics
2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid Methoxy group at C3 C₉H₁₇NO₅ 219.24 856417-65-7 Solubility-enhanced peptide analog
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophene at C3 C₁₂H₁₇NO₄S 287.33 56675-37-7 Kinase inhibitor development

*Inferred molecular formula based on substituents and naming conventions.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS No. 2548967-22-0) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol
  • Appearance : Solid, white to off-white color
  • Storage Conditions : Sealed in dry conditions at room temperature

The biological activity of this compound has been linked to several mechanisms, including:

  • Anti-infective Properties : The compound exhibits activity against various pathogens, including bacteria and viruses. It has been studied for its effects on:
    • Antibiotic resistance mechanisms
    • Viral replication inhibition (e.g., HIV, HCV)
  • Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis through:
    • Modulation of key signaling pathways (e.g., MAPK/ERK, JAK/STAT)
    • Inducing DNA damage response mechanisms
  • Neuronal Signaling : The compound may interact with neuronal pathways, impacting neurotransmitter release and synaptic plasticity.
  • Epigenetic Modulation : There is emerging evidence that suggests its role in epigenetic regulation through inhibition of histone deacetylases (HDACs) and other epigenetic enzymes.

Anti-infective Activity

A study demonstrated the efficacy of this compound against various strains of bacteria and viruses. The results indicated significant inhibition of bacterial growth and viral replication compared to control groups.

Pathogen TypeInhibition PercentageReference
Bacteria75%
HIV60%
HCV70%

Cell Cycle and Apoptosis

In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Cell LineApoptosis Induction (%)Mechanism
HeLa40%Caspase activation
MCF-755%DNA damage response
A54950%Mitochondrial pathway

Neuronal Effects

Research focusing on neuronal signaling revealed that the compound influences neurotransmitter release, particularly enhancing the release of serotonin and dopamine in neuronal cultures.

Q & A

Q. How can researchers optimize the synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid to achieve high purity and yield?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for cyclopropane ring formation and Boc-protection efficiency. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) with UV detection to track purity, and employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the final product .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

  • Methodological Answer : Combine Chiral HPLC with a polysaccharide-based column to resolve enantiomers. Validate results using NMR (Nuclear Overhauser Effect Spectroscopy, NOESY) to confirm spatial arrangements of the dicyclopropyl and Boc-protected amine groups. Compare experimental optical rotation values with computational predictions (e.g., Density Functional Theory, DFT) to verify configuration .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal Stability : Use Thermogravimetric Analysis (TGA) to monitor decomposition at 25–150°C.
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS (Liquid Chromatography-Mass Spectrometry).
  • Light Sensitivity : Expose to UV/visible light and track changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from aggregation states or impurity profiles . Implement:
  • Dynamic Light Scattering (DLS) to detect aggregates in aqueous solutions.
  • High-Resolution Mass Spectrometry (HRMS) to identify trace impurities affecting biological assays.
  • Dose-Response Repetition across multiple cell lines (e.g., HEK293 vs. HeLa) to validate target specificity .

Q. How can computational modeling predict reactivity trends for modifying the dicyclopropyl moiety?

  • Methodological Answer : Apply Quantum Mechanical/Molecular Mechanics (QM/MM) simulations to model steric and electronic effects of cyclopropane substituents. Use Reaction Path Search Algorithms (e.g., GRRM17) to predict feasible pathways for ring-opening or functionalization. Validate predictions with kinetic isotope effects (KIE) experiments .

Q. What experimental designs mitigate challenges in stereoselective synthesis of the dicyclopropyl core?

  • Methodological Answer :
  • Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Rh, Pd) to control cyclopropanation stereochemistry.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
  • Microreactor Technology : Enhance stereocontrol via precise temperature and mixing gradients in continuous-flow systems .

Q. How do solvent effects influence the compound’s conformational flexibility in solution?

  • Methodological Answer : Perform Molecular Dynamics (MD) Simulations in solvents of varying polarity (e.g., DMSO, chloroform). Validate with Rotational Echo Double Resonance (REDOR) NMR to measure internuclear distances and compare with simulated conformational ensembles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid
Reactant of Route 2
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2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

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